5-Hydroxy-8-methoxypsoralen

説明

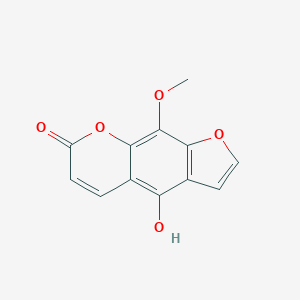

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCGZWOHNGDSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419640 |

Source

|

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-73-0 |

Source

|

| Record name | 5-Hydroxy-8-methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Methoxypsoralen on DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxypsoralen (5-MOP), a naturally occurring furanocoumarin, is a potent photosensitizing agent utilized in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Its therapeutic efficacy stems from its ability to interact with cellular DNA upon photoactivation by ultraviolet A (UVA) radiation, leading to the formation of covalent adducts that disrupt DNA replication and transcription. This triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which are crucial for its anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of 5-MOP on DNA, detailing the photochemical reactions, the nature of the resulting DNA adducts, and the subsequent cellular signaling pathways. This document also includes detailed experimental protocols for the characterization of these processes and quantitative data to support further research and drug development.

The Core Mechanism: Intercalation and Photochemical Reaction

The primary mechanism of 5-MOP's action on DNA is a two-step process initiated by its physical interaction with the DNA double helix, followed by a photochemical reaction upon exposure to UVA light.

1.1. Intercalation into the DNA Helix

1.2. Photoactivation and [2+2] Cycloaddition

Upon exposure to UVA radiation (320-400 nm), the intercalated 5-MOP molecule absorbs a photon, transitioning to an excited singlet state, which then rapidly converts to a more stable triplet state.[1] This excited triplet state of 5-MOP is highly reactive and undergoes a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine (B1678525) bases, predominantly thymine.[1] This reaction results in the formation of a covalent cyclobutane (B1203170) ring, forming a DNA monoadduct.

5-MOP possesses two photoreactive sites: the 3,4-double bond of the pyrone ring and the 4',5'-double bond of the furan (B31954) ring.[1] This allows for the formation of two types of monoadducts:

-

Furan-side monoadducts: Formed by the reaction of the 4',5'-double bond of 5-MOP with a pyrimidine.

-

Pyrone-side monoadducts: Formed by the reaction of the 3,4-double bond of 5-MOP with a pyrimidine.

1.3. Formation of Interstrand Cross-links (ICLs)

A furan-side monoadduct can absorb a second photon of UVA light, leading to a second [2+2] cycloaddition reaction with a pyrimidine on the opposite DNA strand. This results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix.[1] ICLs are particularly effective at blocking DNA replication and transcription, as they prevent the separation of the DNA strands.

Quantitative Analysis of 5-MOP DNA Adducts

The formation of different types of DNA adducts can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS). While extensive quantitative data for 5-MOP is less abundant compared to its counterpart 8-MOP, some studies provide valuable insights.

| Adduct Type | Formation Yield | Conditions | Reference |

| Furan-side monoadducts | Major monoadduct formed | Yeast DNA, 365 nm UVA (38.4 kJ/m²) | [2] |

| Pyrone-side monoadducts | Minor monoadduct formed | Yeast DNA, 365 nm UVA (38.4 kJ/m²) | [2] |

| Interstrand Cross-links (ICLs) | Formation increases with UVA dose | Human cells, 0.5 to 10.0 J/cm² UVA | [3] |

| Total Monoadducts vs. ICLs | Yields of monoadducts are generally lower than ICLs under the same exposure conditions. | Human cells, 0.5 to 10.0 J/cm² UVA | [3] |

Cellular Responses to 5-MOP-Induced DNA Damage

The formation of 5-MOP-DNA adducts, particularly ICLs, triggers a robust cellular response aimed at either repairing the damage or eliminating the cell through apoptosis if the damage is too extensive.

3.1. DNA Damage Response and Signaling Pathways

The bulky nature of psoralen (B192213) adducts and the helical distortion they cause are recognized by the cell's DNA damage response (DDR) machinery. Key signaling pathways involved include:

-

p53 Signaling Pathway: DNA damage leads to the activation and stabilization of the p53 tumor suppressor protein.[4] Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[5] This provides time for DNA repair or, in cases of severe damage, initiates programmed cell death.

-

ATR and ATM Signaling: The Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are key sensors of DNA damage.[4] ATR is primarily activated by single-stranded DNA regions that can arise during the processing of bulky adducts and ICLs, while ATM responds to double-strand breaks that can be formed as repair intermediates. Activation of these kinases leads to the phosphorylation and activation of a cascade of downstream proteins, including p53 and checkpoint kinases (Chk1 and Chk2), which orchestrate the cellular response to DNA damage.

3.2. DNA Repair Mechanisms

Cells employ several DNA repair pathways to remove 5-MOP adducts:

-

Nucleotide Excision Repair (NER): This is a major pathway for the removal of bulky, helix-distorting lesions like psoralen monoadducts.[6][7] The NER machinery recognizes the lesion, excises a short single-stranded DNA segment containing the adduct, and a DNA polymerase then fills in the gap using the undamaged strand as a template.

-

Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: The repair of ICLs is more complex and often involves a combination of NER and HR. The Fanconi Anemia pathway plays a crucial role in coordinating the recognition and unhooking of the ICL, which can lead to the formation of a double-strand break that is then repaired by HR.[7]

-

Base Excision Repair (BER): Some studies suggest that the BER pathway may also be involved in the processing of psoralen-induced DNA adducts, particularly after the initial unhooking of an ICL.[6][7]

Experimental Protocols

4.1. Quantification of 5-MOP DNA Adducts by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 5-MOP-DNA adducts.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with 5-MOP at the desired concentration for a specified time in the dark to allow for intercalation.

-

UVA Irradiation: Expose the cells to a specific dose of UVA light (e.g., 0.5 to 10.0 J/cm²).

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, ensuring high purity.

-

Enzymatic Digestion: Digest the isolated DNA to nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove proteins and other contaminants.

-

LC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol).

-

Detect and quantify the specific 5-MOP-DNA adducts using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in the mass spectrometer. Use stable isotope-labeled internal standards for accurate quantification.[3]

-

4.2. Detection of Interstrand Cross-links by Denaturing Gel Electrophoresis

This method is used to qualitatively and semi-quantitatively assess the formation of ICLs.

Methodology:

-

DNA Treatment: Treat isolated DNA or cells with 5-MOP and UVA as described above.

-

DNA Extraction and Restriction Digest (Optional): Isolate genomic DNA and, if desired, perform a restriction digest to generate DNA fragments of a specific size.

-

Denaturation: Denature the DNA samples by heating (e.g., 95°C for 5 minutes) in a denaturing loading buffer containing formamide.

-

Gel Electrophoresis:

-

Prepare a denaturing polyacrylamide gel (e.g., 6-8% acrylamide (B121943) with 7M urea) or a denaturing agarose (B213101) gel.

-

Load the denatured DNA samples onto the gel.

-

Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.[8][9]

-

-

Visualization: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the DNA bands under UV or appropriate illumination.

-

Analysis: Non-cross-linked DNA will migrate as single strands, while DNA containing ICLs will rapidly reanneal and migrate as a slower-moving double-stranded species. The intensity of the band corresponding to the double-stranded DNA provides a measure of the extent of cross-linking.

4.3. Assessment of Cellular Phototoxicity using the MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability after treatment with 5-MOP and UVA.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 5-MOP for a specified duration.

-

UVA Irradiation: Expose the plate to a defined dose of UVA radiation. Include control wells that are not irradiated.

-

Incubation: Incubate the cells for a further period (e.g., 24-72 hours) to allow for the cytotoxic effects to manifest.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Visualizations of Key Pathways and Workflows

Caption: Photochemical reaction of 5-MOP with DNA.

Caption: p53 signaling pathway in response to 5-MOP-induced DNA damage.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 3. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. babraham.ac.uk [babraham.ac.uk]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. mdpi.com [mdpi.com]

8-Methoxypsoralen: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as xanthotoxin and methoxsalen, is a naturally occurring furanocoumarin with significant photosensitizing properties.[1][2][3] This compound, when activated by ultraviolet A (UVA) radiation, forms covalent adducts with DNA, a mechanism that has been therapeutically harnessed for the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][4] Given its pharmacological importance, a thorough understanding of its natural origins and the methodologies for its isolation and purification is crucial for ongoing research and drug development. This guide provides an in-depth overview of the primary botanical sources of 8-MOP, detailed experimental protocols for its extraction and purification, and quantitative data on its occurrence.

Natural Sources of 8-Methoxypsoralen

8-Methoxypsoralen is synthesized by a variety of plant species, often as a defense mechanism against predators and pathogens.[5] The compound is predominantly found in plants belonging to the Apiaceae (carrot family), Rutaceae (rue family), and Fabaceae (legume family).

Key botanical sources include:

-

Ammi majus (Bishop's Weed): Historically and commercially, Ammi majus is one of the most significant sources of 8-MOP.[1][3][6] The compound was first isolated from this plant in 1947 under the name "ammoidin".[1] The fruits of A. majus are particularly rich in furanocoumarins.[7][8]

-

Heracleum Species (Hogweed): Several species within the Heracleum genus are known to produce 8-MOP.[1] Notably, it has been extracted from Heracleum mantegazzianum (Giant Hogweed) and Heracleum sphondylium (Common Hogweed).[1] Heracleum persicum is another species from which xanthotoxin has been isolated.[9]

-

Psoralea corylifolia (Babchi): The seeds of this plant are a well-known source of psoralens, including 8-MOP, and have been used in traditional medicine for skin ailments.[10][11][12]

-

Ruta montana (Mountain Rue): This species from the Rutaceae family has been identified as a source of xanthotoxin, with the yield varying depending on the season of harvest.[5]

-

Citrus Species: Various citrus plants have been found to contain furanocoumarins, including 8-MOP, primarily in their peels.[13][14]

-

Other Sources: 8-MOP has also been identified in other plants such as figs, celery, parsley, and parsnips.[6][10][15]

Quantitative Data on 8-Methoxypsoralen Content

The concentration of 8-MOP in natural sources can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting conditions. The following table summarizes available quantitative data.

| Plant Source | Plant Part | 8-MOP Concentration/Yield | Reference |

| Ruta montana | Aerial Parts | 0.12% (winter) - 0.45% (flowering stage in August) of the apolar extract | [5] |

| Heracleum sosnowskyi | Leaves | 0.76 mg/g (microwave-assisted extraction) | [16] |

| Pastinaca sativa (Parsnip) | Roots | Up to 1.48 mg/g fresh weight (induced with CuCl2) | [17] |

| Petroselinum sativum (Parsley) | Dried Flakes | 0.53 - 5.30 mg/100 g fresh weight | [18] |

| Ammi majus | Roots | 5.5% of the chloroform (B151607) fraction | [19] |

Isolation and Purification of 8-Methoxypsoralen: Experimental Protocols

The isolation of 8-MOP from plant material typically involves extraction with an appropriate solvent followed by one or more chromatographic purification steps.

General Extraction Workflow

Caption: General workflow for the extraction of 8-MOP from plant sources.

Detailed Methodologies

1. Isolation from Heracleum persicum Fruits

This protocol describes a straightforward method for isolating xanthotoxin using solvent extraction and open column chromatography.[9]

-

Extraction:

-

The fruits of H. persicum are extracted with n-hexane.

-

The resulting extract is concentrated to yield a crude extract.

-

-

Chromatography:

-

The crude extract is subjected to open column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

The fraction rich in coumarins is eluted with n-hexane:EtOAc (3:7).[9]

-

This fraction is concentrated and allowed to crystallize, yielding white to pale yellow crystals of xanthotoxin.[9]

-

-

Purification and Identification:

-

The crystals are further purified by rinsing with a cold solvent.

-

The structure of the isolated compound is confirmed using spectroscopic methods such as UV, IR, NMR, and MS.[9]

-

2. Isolation from Ammi majus Fruits using Centrifugal Partition Chromatography (CPC)

This method employs a two-step chromatographic process for the efficient separation of structurally similar methoxyfuranocoumarins.[20][21]

-

Initial Extraction and Fractionation:

-

A petroleum ether extract from the fruits of A. majus is concentrated.

-

This concentrated extract is fractionated using low-pressure column chromatography (LPCC) on a silica gel column.

-

A gradient of ethyl acetate in dichloromethane (B109758) (0–80%, v/v) is used for elution.[20][21]

-

Fractions are analyzed by TLC and HPLC to identify those rich in coumarins.

-

-

Centrifugal Partition Chromatography (CPC):

-

A fraction containing both xanthotoxin (8-MOP) and isopimpinellin (B191614) is selected for CPC.

-

A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:8:10:9; v/v) is used.[20][21]

-

The separation is performed in ascending mode, with the aqueous phase as the stationary phase and the organic phase as the mobile phase.

-

Operational parameters are set to a flow rate of 3 mL/min and a rotation speed of 1,600 rpm.[20][21]

-

-

Purity Analysis:

Caption: Isolation of 8-MOP from Ammi majus using LPCC and CPC.

3. Isolation from Psoralea corylifolia Seeds

This protocol details the extraction and purification of psoralens from Psoralea corylifolia seeds.[11][22]

-

Extraction:

-

Pulverized seeds of P. corylifolia are soaked in 50% ethanol (B145695) at room temperature.[11][22]

-

The leaching solution is collected, and the ethanol is removed by distillation.

-

The remaining aqueous solution is allowed to stand overnight to facilitate precipitation.

-

-

Purification:

-

The precipitate is collected and dissolved in methanol.

-

The methanolic solution is decolorized with activated carbon and then filtered.

-

Methanol is evaporated, and the residue is left to crystallize overnight, yielding crude coumarin (B35378) crystals.

-

-

Final Isolation:

-

The crude crystals are dissolved in a small amount of hot methanol and mixed with neutral alumina.

-

The mixture is subjected to dry column chromatography with an eluent of benzene/petroleum ether (40:10) with added acetone.[11]

-

Fluorescent bands corresponding to psoralen (B192213) and isopsoralen are identified under UV light, scraped, and extracted with methanol.

-

The methanolic extracts are concentrated and recrystallized to yield pure crystals.

-

Concluding Remarks

8-Methoxypsoralen remains a compound of significant interest in dermatology and photochemotherapy. The diverse botanical sources provide a rich platform for its procurement. The selection of an appropriate isolation and purification strategy is contingent on the source material, the desired purity, and the available instrumentation. The methodologies outlined in this guide, from classical column chromatography to more advanced techniques like centrifugal partition chromatography, offer robust options for obtaining high-purity 8-MOP for research and development purposes. Further investigations into optimizing extraction yields and developing more sustainable and scalable purification processes are warranted to meet the growing demand for this valuable phytochemical.

References

- 1. Methoxsalen - Wikipedia [en.wikipedia.org]

- 2. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. dermnetnz.org [dermnetnz.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 11. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]

- 15. Isolation and identification of antimicrobial furocoumarins from parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Concentration data for Xanthotoxin in Parsley, dried - Phenol-Explorer [phenol-explorer.eu]

- 19. Ultra-Performance Liquid Chromatography Coupled with Mass Metabolic Profiling of Ammi majus Roots as Waste Product with Isolation and Assessment of Oral Mucosal Toxicity of Its Psoralen Component Xanthotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Psoralen Derivatives for Photochemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit significant photobiological activity. This property forms the basis of psoralen (B192213) plus UVA (PUVA) therapy, a well-established photochemotherapy for various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. The therapeutic efficacy of psoralens stems from their ability to intercalate into DNA and, upon photoactivation, form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine. This DNA damage can lead to the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative or pathological cells.

The planar, tricyclic structure of psoralen allows for extensive chemical modification to enhance its photosensitizing potential, alter its pharmacokinetic properties, and reduce its side effects. Research has focused on the synthesis of various derivatives with substitutions at the 3, 4, 4', 5', and 8 positions of the furocoumarin nucleus. This technical guide provides an in-depth overview of the synthesis of key psoralen derivatives, their photobiological activity, and the underlying molecular mechanisms of their therapeutic action.

Core Synthetic Strategies

The synthesis of psoralen derivatives generally involves two main approaches: the construction of the tricyclic furocoumarin ring system or the modification of a pre-existing psoralen scaffold. Key reactions employed in these strategies include the Pechmann condensation for coumarin (B35378) synthesis, the Vilsmeier-Haack reaction for formylation, and the Williamson ether synthesis for the introduction of alkoxy groups.

Linear Furocoumarin Synthesis

Linear furocoumarins, such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are among the most clinically relevant derivatives. Their synthesis often starts with a suitably substituted phenol (B47542) and involves the construction of the coumarin and then the furan (B31954) ring.

A common route to 8-MOP involves the Pechmann condensation of a resorcinol (B1680541) derivative with a β-ketoester to form a 7-hydroxycoumarin, followed by the construction of the furan ring.

Angular Furocoumarin Synthesis

Angular furocoumarins, such as angelicin, are isomers of psoralen. Their synthesis can be achieved through a Williamson ether synthesis by reacting a hydroxycoumarin with an α-halo ketone, followed by cyclization.[1] For example, the reaction of a hydroxycoumarin with phenacyl bromide in the presence of a base like potassium carbonate, followed by acid-catalyzed cyclization, can yield angular furocoumarins.[1]

Synthesis of Substituted Psoralen Derivatives

Modifications at various positions of the psoralen ring have been explored to improve therapeutic outcomes. For instance, the introduction of aminomethyl groups at the 4'-position, as in 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), has been shown to enhance DNA binding and photoreactivity. The synthesis of such derivatives often involves the chloromethylation of the parent psoralen followed by reaction with an amine.

Quantitative Data on Psoralen Derivatives

The photobiological activity of psoralen derivatives is a critical determinant of their therapeutic potential. This is often quantified by measuring their cytotoxicity (IC50 values) against various cell lines upon UVA irradiation and their efficiency in forming DNA cross-links.

| Derivative | Cell Line | IC50 (µM) | UVA Dose (J/cm²) | Reference |

| 8-Methoxypsoralen (8-MOP) | Human Melanoma | 10.79 ± 1.85 | 0.3 | [2] |

| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | 0.13 ± 0.003 | 0.3 | [2] |

| 7-Methylpyridopsoralen (MPP) | Human Melanoma | 0.05 ± 0.01 | 0.3 | [2] |

| Psoralen Derivative 3f | T47-D (Breast Cancer) | > 100 (dark), 77.33 (UVA) | 2.0 | [3] |

| Psoralen Derivative VIa | MDA-MB-231 (Breast Cancer) | > 100 (dark), > 100 (UVA) | 2.0 | [3] |

| Dimethylaminopropoxy Derivative 6 | Human Tumor Cells | - | - | [4] |

| Dimethylaminopropoxy Derivative 9 | Human Tumor Cells | - | - | [4] |

Experimental Protocols

General Procedure for Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5][6]

Materials:

-

Substituted phenol (e.g., 2-methylresorcinol)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Concentrated sulfuric acid

-

Ice bath

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of the phenol (1 equivalent) and the β-ketoester (1.2 equivalents) to the cold, stirred sulfuric acid.[2]

-

Continue stirring the mixture in the ice bath for a specified time (e.g., 12 hours).[2]

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

General Procedure for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is used to introduce a formyl group onto an electron-rich aromatic ring, such as a coumarin.[7][8][9]

Materials:

-

Coumarin derivative

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) as solvent

-

Sodium acetate (B1210297) solution

Procedure:

-

Prepare the Vilsmeier reagent by adding POCl₃ (1.1-1.5 equivalents) dropwise to anhydrous DMF (3-5 equivalents) at 0°C in a flame-dried flask under a nitrogen atmosphere.[8]

-

Stir the mixture at 0°C for 30-60 minutes.[8]

-

Add the coumarin substrate (1 equivalent), dissolved in a minimal amount of solvent, to the Vilsmeier reagent at 0°C.[7]

-

Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., reflux) for 1-6 hours, monitoring the progress by TLC.[8][9]

-

After completion, cool the reaction mixture and quench by adding a solution of sodium acetate in water.[7]

-

Extract the product with an organic solvent (e.g., Et₂O), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

General Procedure for Williamson Ether Synthesis of Angular Furocoumarins

This method is employed for the synthesis of angular furocoumarins by reacting a hydroxycoumarin with an α-haloketone.[1][10]

Materials:

-

Hydroxycoumarin

-

α-haloketone (e.g., phenacyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (B3395972) (refluxing)

-

Polyphosphoric acid (PPA) for cyclization

Procedure:

-

Reflux a mixture of the hydroxycoumarin (1 equivalent), the α-haloketone (1.1 equivalents), and anhydrous K₂CO₃ (2 equivalents) in acetone for a specified time (e.g., 4 hours).[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate to obtain the crude keto-ether intermediate.

-

Heat the intermediate with polyphosphoric acid to effect cyclization to the angular furocoumarin.[1]

-

Pour the reaction mixture into ice water, and extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic extract, and purify the product by chromatography or recrystallization.

Phototoxicity Assay (MTT Assay)

The photocytotoxicity of psoralen derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

-

Cancer cell line (e.g., B16 murine melanoma)

-

Psoralen derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution

-

Solubilization buffer (e.g., isopropanol)

-

96-well plates

-

UVA light source (e.g., Stratalinker® UV Crosslinker)

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 200 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of the psoralen derivative for a specific duration (e.g., up to 60 minutes) in the dark.[11]

-

Irradiate the cells with a specific dose of UVA light (e.g., 1 J/cm² at 365 nm).[11] A parallel set of plates should be kept in the dark as a control.

-

After irradiation, incubate the plates for a further period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Quantification of Psoralen-DNA Adducts by HPLC

High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of psoralen-DNA monoadducts and interstrand cross-links.[13][14]

Materials:

-

Cells treated with psoralen and UVA

-

DNA extraction kit

-

Nuclease P1, DNase I, and alkaline phosphatase

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Mobile phases (e.g., triethylammonium (B8662869) acetate buffer and acetonitrile)

Procedure:

-

Isolate genomic DNA from treated and untreated cells.

-

Enzymatically digest the DNA to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase, or to smaller fragments using DNase I.[13]

-

Inject the digested sample into the HPLC system.

-

Separate the psoralen-adducted nucleosides/oligonucleotides from the unmodified nucleosides using a suitable gradient elution. For example, a gradient of acetonitrile (B52724) in triethylammonium acetate buffer can be used.[14]

-

Detect the adducts by their characteristic UV absorbance or fluorescence.

-

Quantify the adducts by comparing the peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The therapeutic effects of psoralen photochemotherapy are mediated by complex cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis. The formation of psoralen-DNA adducts is a key initiating event that triggers these downstream responses.

Caption: General synthetic workflow for psoralen derivatives.

Caption: Workflow for the biological evaluation of psoralen derivatives.

Caption: Key signaling events in PUVA-induced cell death.

Conclusion

The synthesis of novel psoralen derivatives remains a promising avenue for the development of more effective and safer photochemotherapeutic agents. By understanding the core synthetic strategies and the structure-activity relationships, researchers can design and create new compounds with enhanced photobiological properties. The detailed experimental protocols and evaluation methods provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field. Future research will likely focus on the development of derivatives with improved targeting to diseased tissues, reduced side effects, and the potential for activation by different wavelengths of light.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 5-Methoxypsoralen: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypsoralen (5-MOP), also known as Bergapten, is a naturally occurring furanocoumarin found in various plants, including bergamot oil and citrus species.[1] Renowned for its photosensitizing properties, it is a key component in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2][3] Beyond its photo-activated mechanisms, emerging research has illuminated the potent cytotoxic and antiproliferative effects of 5-MOP in vitro, independent of UVA radiation. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 5-MOP, detailing its molecular mechanisms, summarizing quantitative data from various cancer cell line studies, and presenting standardized experimental protocols. The guide focuses on non-photoactivated effects, including the induction of apoptosis, cell cycle arrest, and the modulation of critical cell signaling pathways, offering valuable insights for its potential application in oncology research and drug development.

Mechanisms of In Vitro Cytotoxicity

5-MOP exerts its cytotoxic effects through two primary mechanisms: a well-documented phototoxic pathway and, more recently explored, a non-photoactivated pathway.

Phototoxicity (UVA-Dependent Mechanism)

The traditional mechanism of 5-MOP relies on its activation by Ultraviolet A (UVA) radiation.[4] This process, central to PUVA therapy, involves several key steps:

-

DNA Intercalation: 5-MOP molecules insert themselves between the base pairs of DNA.[2][4]

-

Adduct Formation: Upon absorbing UVA photons, the activated 5-MOP forms covalent bonds with pyrimidine (B1678525) bases (especially thymine) in the DNA, creating monoadducts.[4]

-

Interstrand Cross-linking: Subsequent UVA absorption can lead to the formation of bifunctional adducts, creating interstrand cross-links that physically bind the two strands of the DNA helix.[2][4]

-

Cellular Disruption: This DNA cross-linking physically obstructs DNA replication and transcription, leading to a halt in cell division and the induction of apoptosis (programmed cell death).[2][4]

-

ROS Generation: The photoactivated 5-MOP also induces the formation of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.[5]

Caption: Phototoxic Mechanism of 5-MOP.

Non-Photoactivated Cytotoxicity

Recent studies demonstrate that 5-MOP can induce cytotoxicity in various cancer cell lines without UVA activation.[6] This activity is primarily mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways.

5-MOP is a potent inducer of caspase-dependent apoptosis.[7] The mechanism primarily involves the intrinsic or mitochondrial pathway:

-

Modulation of Bax/Bcl-2: 5-MOP treatment leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[8][7]

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio destabilizes the outer mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP).[7]

-

Caspase Activation: The compromised mitochondria release cytochrome c, which triggers the activation of initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the degradation of cellular components, leading to apoptotic cell death.[8][7] Studies have shown a concentration-dependent increase in active caspase-9 and caspase-3 in cells treated with 5-MOP.[7]

By interfering with the cell cycle, 5-MOP inhibits cancer cell proliferation. The specific phase of arrest can be cell-type dependent.

-

G2/M Phase Arrest: In human hepatocellular carcinoma (J5) and osteosarcoma (Saos-2) cells, 5-MOP has been shown to induce cell cycle arrest at the G2/M phase.[7][9] This arrest is associated with the inhibition of cyclin B1, preventing cells from entering mitosis and leading them towards apoptosis.[9]

-

G0/G1 Phase Arrest: In colorectal cancer cells (DLD-1 and LoVo) and non-small cell lung cancer cells (A549 and NCI-H460), 5-MOP causes arrest in the G0/G1 phase.[10][11] This effect is often mediated by the p53 tumor suppressor protein. 5-MOP can increase the expression of p53, which in turn upregulates p21, an inhibitor of cyclin-dependent kinases (CDKs). This leads to the downregulation of Cyclin D1 and CDK4, effectively halting the cell cycle at the G1 checkpoint.[10]

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is often overactive in cancer.[7] 5-MOP has been shown to significantly attenuate this pathway. By inhibiting the phosphorylation of AKT (a key oncogenic regulator), 5-MOP suppresses this pro-survival signaling.[8][7][10] This inhibition enhances its pro-apoptotic effects and is a key mechanism underlying its anticancer activity.[8][7]

Caption: Non-Photoactivated Apoptosis & PI3K/AKT Pathway.

Quantitative Data on In Vitro Cytotoxicity

The cytotoxic efficacy of 5-MOP varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Table 1: IC50 Values of 5-MOP in Various Cancer Cell Lines (Non-Photoactivated)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |

| Saos-2 | Osteosarcoma | 40.05 | 96 | MTT | [6] |

| A549 | Non-small cell lung cancer | ~50 | 48 | MTT | |

| NCI-H460 | Non-small cell lung cancer | ~50 | 48 | MTT | |

| DLD-1 | Colorectal cancer | ~50 | Not specified | Not specified | [11] |

| LoVo | Colorectal cancer | ~50 | Not specified | Not specified | [11] |

| BCPAP | Papillary thyroid cancer | 10 - 15 | Not specified | MTT | [8] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay protocols.[12]

Table 2: Summary of 5-MOP Effects on Cell Cycle and Apoptosis (Non-Photoactivated)

| Cell Line | Concentration (µM) | Effect | Key Molecular Changes | Reference |

| Saos-2 | 25, 50, 100 | Apoptosis Induction | Increased active Caspase-9 & Caspase-3, Loss of MMP, Increased Bax/Bcl-2 ratio | [7] |

| Saos-2 | 50, 100 | G2/M Phase Arrest | Accumulation of cells in G2 phase, Increased sub-G1 fraction | [7] |

| Saos-2 | 50 | AKT Inhibition | Decreased AKT phosphorylation | [6][7] |

| DLD-1, LoVo | 30, 50 | G0/G1 Phase Arrest | Increased p53, p21, PTEN; Decreased Cyclin E, CDK2, p-AKT | [10] |

| J5 | Not Specified | G2/M Phase Arrest & Apoptosis | Inhibition of Cyclin B1 | [9] |

| A549, NCI-H460 | Not Specified | G1 Phase Arrest | Upregulation of p53 and p21; Downregulation of Cyclin D1 and CDK4 | |

| BCPAP | 10, 15 | Apoptosis Induction | Increased Bax & Caspase; Decreased Bcl-2, Cyclin-D1, c-myc | [8] |

Detailed Experimental Protocols

Standardized protocols are crucial for reproducible in vitro cytotoxicity assessment.

Caption: General Experimental Workflow for Cytotoxicity Assessment.

Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 5-MOP in complete medium. Replace the existing medium with 100 µL of the medium containing the desired 5-MOP concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-MOP for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells immediately using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-MOP as described previously.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

The in vitro cytotoxicity of 5-methoxypsoralen is multifaceted. While its phototoxic properties are well-established for dermatological applications, its capacity to induce cell death and inhibit proliferation in cancer cells without photoactivation presents a compelling case for its investigation as a potential anticancer agent.[9][14] 5-MOP effectively triggers apoptosis through the intrinsic mitochondrial pathway and halts the cell division machinery by inducing cell cycle arrest.[7][9][10] A key element of its mechanism is the targeted disruption of the pro-survival PI3K/AKT signaling pathway, which is frequently dysregulated in various malignancies.[8][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the cytotoxic potential of 5-MOP in preclinical cancer studies.

References

- 1. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 5-methoxypsoralen (5-MOP) on cell apoptosis and cell cycle in human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Dawn of Photochemotherapy: An In-depth Technical Guide to the Early Studies on 8-Methoxypsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as xanthotoxin or methoxsalen (B1676411), is a naturally occurring furanocoumarin that has played a pivotal role in the development of photochemotherapy. Its ability to sensitize the skin to long-wave ultraviolet (UVA) radiation has led to the effective treatment of various skin disorders, most notably vitiligo and psoriasis. This technical guide delves into the seminal early studies that led to the discovery, isolation, and initial therapeutic applications of 8-MOP, providing a detailed look at the experimental protocols and quantitative data from these foundational works. The use of psoralen-containing plants in combination with sunlight for the treatment of vitiligo dates back to ancient times[1]. However, the modern scientific investigation and clinical application of 8-MOP began in the mid-20th century.

The Discovery and Isolation of 8-Methoxypsoralen from Ammi majus

The pioneering work on the isolation of the active constituents from the plant Ammi majus, a traditional Egyptian remedy for vitiligo, was conducted by Fahmy and Abu-Shady in the 1940s. Their research, published in 1948, marked a significant milestone in the journey of 8-MOP from a folk medicine to a purified, pharmacologically active compound[2]. They successfully isolated a crystalline substance which they named "ammoidin," later identified as 8-methoxypsoralen.

Experimental Protocol: Isolation of Ammoidin (8-Methoxypsoralen)

Objective: To isolate the active crystalline compounds from the fruits of Ammi majus.

Materials:

-

Dried and powdered fruits of Ammi majus

-

Organic solvents (e.g., ethanol, petroleum ether, chloroform)

-

Apparatus for solvent extraction (e.g., Soxhlet extractor)

-

Apparatus for crystallization (e.g., beakers, flasks, filtration system)

-

Instrumentation for physical and chemical characterization (e.g., melting point apparatus, elemental analysis)

Methodology:

-

Extraction: The powdered fruits of Ammi majus were subjected to exhaustive extraction with a suitable organic solvent, likely ethanol, using a Soxhlet apparatus. This method allows for the continuous extraction of the plant material with a fresh portion of the solvent, ensuring a high yield of the desired compounds.

-

Solvent Evaporation: The resulting ethanolic extract was then concentrated under reduced pressure to remove the solvent, yielding a crude, resinous mass.

-

Fractionation: This crude extract was likely subjected to further fractionation using solvents of varying polarity. For instance, it might have been triturated with petroleum ether to remove non-polar constituents, followed by extraction with a solvent like chloroform (B151607) to isolate the furanocoumarins.

-

Crystallization: The chloroform-soluble fraction would then be concentrated and allowed to stand, promoting the crystallization of the dissolved compounds. The initial crystals formed were likely a mixture of furanocoumarins.

-

Recrystallization: To obtain a pure compound, the crystalline mixture was subjected to repeated recrystallization from a suitable solvent or solvent mixture. This process of dissolving the crystals in a hot solvent and allowing them to slowly cool and reform purifies the compound by leaving impurities behind in the mother liquor. Through this process, Fahmy and Abu-Shady were able to isolate pure, crystalline "ammoidin" (8-methoxypsoralen).

Characterization: The isolated compound was then characterized based on its physical and chemical properties, such as its melting point, crystalline structure, and elemental analysis, to establish its identity and purity.

Early Clinical Applications: The Treatment of Vitiligo

Following the successful isolation of 8-MOP, the next crucial step was to investigate its clinical efficacy. Dr. Abdel Monem El Mofty, an Egyptian dermatologist, conducted the first clinical trials on the use of Ammi majus extracts for the treatment of leucoderma (vitiligo)[1][3][4][5][6]. His preliminary report in 1948 and subsequent studies provided the first scientific evidence for the therapeutic potential of what would become known as PUVA (Psoralen + UVA) therapy[1][3][4][5][6].

Experimental Protocol: Early PUVA Therapy for Vitiligo

The early clinical studies by El Mofty involved the administration of the isolated crystalline constituents of Ammi majus followed by exposure to sunlight or artificial ultraviolet radiation[4].

Objective: To evaluate the efficacy of the crystalline extracts of Ammi majus in inducing repigmentation in patients with vitiligo.

Patient Population: Patients with a clinical diagnosis of vitiligo.

Treatment Regimen:

-

Drug Administration: Patients were administered the crystalline extracts of Ammi majus orally. In some cases, a topical preparation was also applied to the depigmented areas of the skin[4].

-

Light Exposure: Following drug administration, the treated areas were exposed to a source of ultraviolet radiation. Initially, this was natural sunlight. Later studies by Lerner and his colleagues in 1953 further investigated the use of artificial UV sources[7]. The action spectrum for 8-MOP was later defined to be in the UVA range (320-400 nm)[1].

Quantitative Data from Early Vitiligo Studies:

While detailed quantitative data from the earliest studies is scarce in readily accessible literature, subsequent retrospective studies and reviews provide some insights into the outcomes.

| Study Cohort | Treatment Protocol | Repigmentation Outcome | Source |

| Patients with vitiligo | Oral and/or topical administration of Ammi majus extracts followed by sun or UV exposure. | A high percentage of cases showed prompt response with complete or significant repigmentation. | El-Mofty, 1952[4] |

| 59 patients with vitiligo (1972-1986) | PUVA therapy | 44% of patients in both generalized and focal vitiligo groups showed repigmentation. Half of the responders had >50% improvement. | Wildfang et al., 1992 |

The Advent of Modern Photochemotherapy: Treatment of Psoriasis

The therapeutic application of 8-MOP saw a major advancement in 1974 with the publication of a landmark study by Parrish, Fitzpatrick, Tanenbaum, and Pathak in the New England Journal of Medicine[8]. This study established the efficacy of oral methoxsalen photochemotherapy (PUVA) for the treatment of severe psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes[8].

Experimental Protocol: Oral Methoxsalen Photochemotherapy for Psoriasis

Objective: To evaluate the effectiveness of orally administered 8-methoxypsoralen followed by exposure to high-intensity long-wave ultraviolet radiation for the treatment of severe psoriasis.

Patient Population: Patients with severe, recalcitrant psoriasis.

Methodology:

-

Drug Administration: Patients were administered 8-methoxypsoralen (methoxsalen) orally. The dosage was determined based on the patient's body weight.

-

UVA Irradiation: Two hours after the ingestion of 8-MOP, the patients were exposed to a high-intensity source of long-wave ultraviolet radiation (UVA). The light source emitted a continuous spectrum between 320 and 390 nm, with a peak emission at 365 nm. The initial UVA dose was low and was gradually increased in subsequent treatments based on the patient's skin type and response (erythema).

-

Treatment Schedule: Treatments were typically administered two to three times per week until the psoriatic lesions cleared. A maintenance phase with less frequent treatments was then initiated to prevent recurrence.

Quantitative Data from the 1974 Psoriasis Study:

A subsequent study by Wolff et al. in 1976 provided more detailed quantitative outcomes of PUVA therapy for psoriasis.

| Parameter | Value |

| Number of Patients | 91 |

| 8-MOP Dosage | Orally administered |

| UVA Wavelength | 320-390 nm (peak at 365 nm) |

| UVA Irradiance | 5.6 to 7.5 mW/cm² at 15 cm |

| Complete Clearing | 82 patients (90%) |

| 90-100% Clearing | 7 patients (8%) |

| Satisfactory Improvement | 2 patients (2%) |

| Remission on Maintenance | 85% of patients for up to 400 days |

Mechanism of Action: The Interaction of 8-Methoxypsoralen with DNA

The therapeutic effects of 8-MOP are rooted in its photochemical interaction with cellular DNA. Early studies by Pathak and others elucidated the fundamental mechanisms of psoralen (B192213) photosensitization[9][10].

Upon oral or topical administration, 8-MOP is distributed throughout the body, including the skin. In its ground state, it is biologically inert. However, upon exposure to UVA radiation, 8-MOP absorbs photons and is excited to a triplet state, making it highly reactive[9].

The photosensitization process involves two main types of reactions[9][10]:

-

Type I Reaction (Anoxic): In the absence of oxygen, the excited 8-MOP molecule directly intercalates between the base pairs of DNA. Upon further UVA absorption, it forms covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monofunctional adducts. With a second photon absorption, it can form bifunctional adducts, creating interstrand cross-links in the DNA. This cross-linking inhibits DNA replication and cell division, which is particularly effective in hyperproliferative disorders like psoriasis.

-

Type II Reaction (Oxygen-dependent): The excited psoralen molecule can also transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause damage to cell membranes, leading to the erythematous response seen in the skin.

Signaling Pathway of 8-MOP and UVA

Experimental Workflow for Studying 8-MOP-DNA Interaction

Conclusion

The early studies on 8-methoxypsoralen laid the essential groundwork for the development of modern photochemotherapy. From its isolation from a traditional medicinal plant to its well-defined clinical application for debilitating skin diseases, the journey of 8-MOP is a testament to the power of scientific inquiry in validating and refining traditional remedies. The detailed investigation of its mechanism of action at the molecular level has not only provided a rational basis for its therapeutic use but has also opened up new avenues for the development of other photosensitizing drugs. This guide provides a glimpse into the foundational experiments that transformed a natural product into a cornerstone of dermatological treatment. Further research into the long-term effects and optimization of PUVA therapy continues to build upon this remarkable legacy.

References

- 1. Observations on the use of Ammi majus Linn. In vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of psoralen photosensitization and in vivo biological action spectrum of 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. (Open Access) A preliminary clinical report on the treatment of leucodermia with Ammi majus Linn. (1948) | Monem El Mofty A | 75 Citations [scispace.com]

- 5. A preliminary clinical report on the treatment of leucodermia with Ammi majus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further study on treatment of leucodermia with Ammi mafus linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemotherapy of psoriasis with oral methoxsalen and longwave ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. praxis-schuster.ch [praxis-schuster.ch]

- 9. pubs.aip.org [pubs.aip.org]

- 10. DNA-psoralen interaction: a single molecule experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Localization of Psoralens: A Technical Guide for Researchers

Abstract

Psoralens are a class of photoactive compounds that, upon activation by ultraviolet A (UVA) radiation, exert significant biological effects, forming the basis of PUVA (Psoralen + UVA) therapy. Understanding the mechanisms governing their entry into cells and subsequent subcellular distribution is critical for optimizing therapeutic efficacy and mitigating toxicity. This technical guide provides an in-depth overview of the current knowledge on psoralen (B192213) cellular uptake and localization. Evidence suggests a dual-mode of cellular entry involving both passive diffusion across the phospholipid bilayer and a specific, receptor-mediated process. Following uptake, psoralens exhibit complex localization patterns, with the nuclear DNA being a primary target for intercalation and photoadduction, leading to apoptosis. Concurrently, a significant body of research points to localization within the cytoplasm and cell membrane, where psoralens can modulate critical signaling pathways, such as the epidermal growth factor receptor (EGFR) cascade, independent of direct DNA interaction. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core molecular pathways.

Mechanisms of Cellular Uptake

The entry of psoralens into target cells is a multifaceted process, not solely reliant on one mechanism. The lipophilic nature of the psoralen molecule facilitates passive diffusion, while evidence for specific, high-affinity binding sites suggests a receptor-mediated component.

Passive Diffusion

Psoralens are naturally occurring photoactive compounds that can penetrate the phospholipid cellular membranes.[1][2] Their chemical structure allows them to pass through the cell's lipid bilayer and distribute within the cell. This process is generally understood to be the initial, non-specific entry mechanism before engagement with intracellular targets.[1]

Receptor-Mediated Uptake

Beyond simple diffusion, research has identified specific, saturable, and high-affinity binding sites for psoralens on and within cells.[3][4] These receptors are proteinaceous, found in both membrane and cytoplasmic fractions, and are distinct from DNA.[4] The binding to these receptors is reversible and highly specific; it can be competed by psoralen analogs like 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP), but not by other dermatological drugs such as methotrexate (B535133) or retinoic acid. This receptor-mediated pathway is crucial for the non-DNA-related effects of psoralens.

Quantitative Data on Psoralen-Receptor Interactions

Quantitative binding studies, primarily using Scatchard analysis, have been instrumental in characterizing the affinity and density of psoralen receptors in various cell lines.

Table 1: Psoralen Receptor Binding Characteristics in HeLa Cells

| Receptor Class | Dissociation Constant (Kd) | Binding Sites per Cell | Reference |

|---|---|---|---|

| High-Affinity | 19 nM | 1.8 x 10⁵ | [5] |

| Low-Affinity | 4 µM | 7.1 x 10⁶ |[5] |

Subcellular Localization and Molecular Targets

Once inside the cell, psoralens do not distribute uniformly. Their localization dictates their mechanism of action, which can be broadly divided into nuclear (DNA-centric) and extranuclear (membrane and cytoplasmic) effects.

Nuclear Localization and DNA Intercalation

The classical mechanism of psoralen action involves its accumulation in the cell nucleus and subsequent intercalation into the DNA double helix.[6][7] Psoralens preferentially insert themselves between DNA's pyrimidine (B1678525) bases, particularly at 5'-TpA sites.[1][8] Upon UVA irradiation, the intercalated psoralen forms covalent bonds with thymine (B56734) bases, creating monoadducts and, with a second photon absorption, interstrand crosslinks (ICLs).[1][8] This DNA damage is a potent trigger for cell cycle arrest and apoptosis, particularly in hyperproliferative cells.[1][2]

Cytoplasmic and Membrane Localization

Contrary to a purely nuclear role, several studies provide strong evidence for psoralen localization in the cytoplasm and cell membranes. Initial fluorescence microscopy experiments revealed psoralen presence in these compartments but not in the nucleus. This was later confirmed by cellular fractionation studies using radiolabeled 8-MOP, which identified psoralen-receptor complexes in membrane and cytoplasmic fractions.[4] This extranuclear localization is linked to the modulation of cell signaling pathways at the cell surface.[3]

Signaling Pathways and Molecular Consequences

The distinct subcellular localizations of psoralens trigger different downstream signaling cascades, leading to their therapeutic effects.

DNA Damage and Apoptotic Pathway

The formation of psoralen-DNA adducts and ICLs is a severe form of genotoxic stress that activates the DNA Damage Response (DDR).[9] This can lead to the activation of tumor suppressor proteins like p53, which in turn initiates a cascade of events culminating in programmed cell death, or apoptosis.[1] This mechanism is thought to be central to PUVA's efficacy in treating hyperproliferative disorders like psoriasis.[10][11]

Membrane-Associated Signaling Pathway

Work by Laskin and colleagues has elucidated a DNA-independent mechanism initiated at the cell membrane. In this model, psoralen binds to its specific membrane or cytoplasmic receptor. Photoactivation of this complex by UVA light leads to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4] This modification impairs EGFR's ability to bind its natural ligand, EGF, and inhibits its intrinsic tyrosine kinase activity.[3] The disruption of this critical growth factor signaling pathway contributes to the anti-proliferative effects of PUVA therapy.

Experimental Protocols for Studying Uptake and Localization

A variety of techniques are employed to investigate the cellular pharmacokinetics of psoralens. Below are outlines of key experimental protocols.

Protocol: Receptor Binding (Scatchard) Analysis

This method quantifies the affinity (Kd) and number of receptor sites for a ligand.

-

Cell Culture: Culture cells of interest (e.g., HeLa, KB) to near confluence.

-

Incubation: Incubate washed cells with increasing concentrations of radiolabeled psoralen (e.g., ³H-8-MOP) in a suitable buffer at 37°C.

-

Competition: For non-specific binding determination, run parallel incubations with a large excess of unlabeled psoralen.

-

Separation: After incubation, rapidly separate cells from the incubation medium by centrifugation through a layer of silicone oil to separate bound from free ligand.

-

Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid scintillation counting.

-

Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the ratio of bound/free ligand versus bound ligand (Scatchard plot). The slope of the line equals -1/Kd and the x-intercept represents the total number of binding sites (Bmax).[5]

Protocol: Subcellular Localization via Cellular Fractionation

This biochemical technique separates major organelles to determine the location of a target molecule.

-

Treatment: Treat cultured cells with radiolabeled psoralen.

-

Homogenization: Harvest and gently homogenize cells in an isotonic buffer using a Dounce homogenizer to break the plasma membrane while leaving nuclei and other organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

-

Perform ultracentrifugation (e.g., 100,000 x g) on the next supernatant to pellet the microsomal (membrane) fraction. The final supernatant is the cytosolic fraction.

-

-

Quantification: Measure the amount of radiolabeled psoralen in each fraction.

-

Validation: Use Western blotting for marker proteins (e.g., Lamin B for nucleus, α-Tubulin for cytoplasm) to confirm the purity of the fractions.[12]

Protocol: In Vitro Skin Permeation Assay

This assay is used to evaluate the delivery of topical psoralen formulations through the skin.

-

Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., rat) and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]

-

Formulation Application: Apply the psoralen-containing formulation (e.g., solution, liposome, ethosome) to the skin surface in the donor compartment.[13][14]

-

Sampling: Fill the receptor compartment with a physiological buffer maintained at 32°C. At predetermined time intervals, withdraw samples from the receptor compartment for analysis, replacing the volume with fresh buffer.[13]

-

Quantification: Analyze the concentration of psoralen in the samples using High-Performance Liquid Chromatography (HPLC).[13]

-

Skin Deposition: At the end of the experiment, dismount the skin, wash the surface, and process it (e.g., via homogenization or solvent extraction) to quantify the amount of psoralen retained within the skin.[13]

-

Analysis: Plot the cumulative amount of psoralen permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state transdermal flux.[13]

Enhancing Cellular Uptake: Drug Delivery Systems

The efficacy of topical PUVA is often limited by the poor skin penetration of psoralens.[14][15] To overcome this, various nanocarrier-based drug delivery systems, such as liposomes and ethosomes, have been developed. These carriers can enhance skin deposition and cellular uptake.[15][16]

Table 2: Quantitative Comparison of Psoralen Topical Delivery Systems

| Delivery System | Parameter | Value | Comparison | Reference |

|---|---|---|---|---|

| Ethosomes | Transdermal Flux | 38.89 ± 0.32 µg/cm²/h | 3.50x higher than liposomes | [16] |

| Skin Deposition | 3.87 ± 1.74 µg/cm² | 2.15x higher than liposomes | [16] | |

| Skin Deposition | 3.61 ± 1.21 µg/cm² | 6.56x higher than tincture | [13] | |

| Liposomes | In vitro Permeation | - | 5-fold increase over solution | [14] |

| Cationic Liposomes | Entrapment Efficiency | 75.12% | - | [14] |

| Anionic Liposomes | Entrapment Efficiency | 60.08% | - |[14] |

Conclusion

The cellular uptake and localization of psoralens are complex processes that extend beyond the classical model of simple diffusion and nuclear DNA damage. Compelling evidence supports a dual mechanism of action involving both receptor-mediated signaling at the cell membrane and direct photoadduction to DNA in the nucleus. This multifaceted behavior explains the wide range of biological effects observed with PUVA therapy. For researchers and drug development professionals, a thorough understanding of these distinct pathways is essential for designing more effective and safer psoralen-based therapeutics, potentially by developing molecules or delivery systems that selectively target one pathway over the other. Future research should focus on the definitive identification and characterization of the psoralen receptor and further elucidation of its downstream signaling targets.

References

- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]

- 3. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Psoralen - Wikipedia [en.wikipedia.org]

- 9. Single Molecule Analysis of Laser Localized Psoralen Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Psoralens to Treat Psoriasis [webmd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A rapid method for quantifying cytoplasmic versus nuclear localization in endogenous peripheral blood leukocytes by conventional flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of psoralen ethosomes for topical delivery in rats by using in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of ethosomes and liposomes for skin delivery of psoralen for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity of 8-Methoxypsoralen Without UVA Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary